Clévidipine

Vue d'ensemble

Description

Le clévidipine est un bloqueur des canaux calciques de type L dihydropyridine hautement sélectif pour les muscles lisses vasculaires. Il est principalement utilisé pour réduire la pression artérielle lorsque le traitement antihypertenseur oral n'est pas possible ou souhaitable . Le this compound est administré par voie intraveineuse et est connu pour son apparition rapide et sa courte durée d'action .

Applications De Recherche Scientifique

Clevidipine has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to manage acute hypertension in various clinical settings, including cardiac surgery, stroke, and other hypertensive emergencies . Clevidipine’s ability to rapidly control blood pressure makes it valuable in perioperative care and critical care situations . Research has also explored its potential benefits in neurocritical care and its effects on vascular hypertrophy and dysfunction .

Mécanisme D'action

Target of Action

Clevidipine, also known as Clevidipine butyrate, is a dihydropyridine L-type calcium channel blocker . Its primary target is the Voltage-dependent L-type calcium channel subunit alpha-1F . This channel is crucial for the influx of calcium ions into the cell, which plays a significant role in muscle contraction, including the contraction of vascular smooth muscle cells .

Mode of Action

Clevidipine acts by selectively relaxing the smooth muscle cells that line small arteries . It achieves this by possibly deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . This action inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes . The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue .

Biochemical Pathways

The primary biochemical pathway affected by Clevidipine is the calcium signaling pathway. By blocking the L-type calcium channels, Clevidipine prevents the influx of calcium ions into the cell. This action disrupts the normal calcium signaling that leads to muscle contraction, resulting in the relaxation of vascular smooth muscle and the dilation of arteries .

Pharmacokinetics

Clevidipine exhibits rapid metabolism by hydrolysis primarily by esterases in the blood and extravascular tissues . Its primary metabolite is the carboxylic acid, which is inactive . The clearance of the primary metabolite is 0.03 L/h/kg with a metabolite terminal half-life of approximately 9 hours . The initial half-life of Clevidipine is 1.6 minutes, and the terminal half-life is 15 minutes . About 83% of the drug is excreted in urine and feces, with the major fraction of approximately 63-74% in the urine .

Action Environment

Clevidipine is a lipophilic compound, which means it can easily cross cell membranes . This property, combined with its rapid metabolism, results in a very fast onset and offset of antihypertensive action . The efficacy and safety of clevidipine can be influenced by factors such as the patient’s age, renal function, and the presence of other medical conditions .

Analyse Biochimique

Biochemical Properties

Clevidipine acts by selectively relaxing the smooth muscle cells that line small arteries . This results in arterial dilation, widening of the artery opening, and without reducing central venous pressure or reducing cardiac output . The compound interacts with L-type calcium channels, inhibiting the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes .

Cellular Effects

Clevidipine has a significant impact on various types of cells and cellular processes. It influences cell function by acting on the smooth muscle cells that line small arteries . This action results in arterial dilation and a decrease in systemic vascular resistance , which ultimately leads to a reduction in blood pressure .

Molecular Mechanism

The mechanism of action of Clevidipine involves deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . This inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes .

Temporal Effects in Laboratory Settings

Clevidipine has an ultra-short half-life due to metabolism by nonspecific blood and tissue esterases . This allows for rapid control of blood pressure in various clinical situations . It is also noted for its rapid onset and offset of effect .

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models were not found, Clevidipine has been shown to effectively control blood pressure in various clinical situations . The dosage is typically started at 1-2 mg/h and adjusted as needed .

Metabolic Pathways

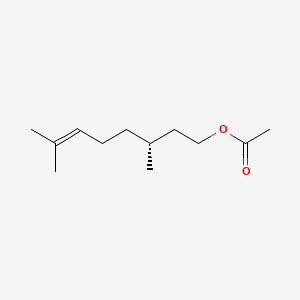

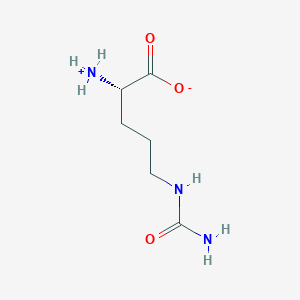

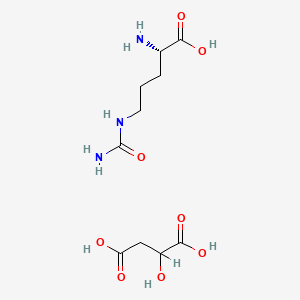

Clevidipine is rapidly metabolized by hydrolysis primarily by esterases in the blood and extravascular tissues . The primary metabolite is the carboxylic acid (inactive) and formaldehyde .

Transport and Distribution

Clevidipine is highly protein-bound (>99.5%) and has a steady-state volume of distribution of 0.17 L/kg . It is rapidly metabolized, and its clearance is independent of body weight .

Subcellular Localization

While specific information on the subcellular localization of Clevidipine was not found, as a calcium channel blocker, it is likely to exert its effects at the cell membrane where calcium channels are located .

Méthodes De Préparation

Le clévidipine est synthétisé par une série de réactions chimiques. Une méthode courante implique la réaction de Hantzsch, où le 2,3-dichlorobenzaldéhyde, l'acétoacétate de propionitrile et le 3-amino-2-méthylcrotonate sont mélangés et mis à réagir dans un processus en un seul pot . L'intermédiaire clé obtenu à partir de cette réaction est ensuite mis à réagir avec du chlorométhyl ester d'acide n-butyrique pour produire du butyrate de this compound . Le produit brut est ensuite purifié par recristallisation pour atteindre une pureté élevée .

Analyse Des Réactions Chimiques

Le clévidipine subit diverses réactions chimiques, notamment l'hydrolyse et l'oxydation. Il est rapidement hydrolysé par les estérases dans le sang et les tissus extravasculaires, ce qui conduit à la formation de métabolites inactifs . La réaction d'hydrolyse est facilitée par la présence de liaisons esters dans la molécule de this compound . De plus, le this compound peut subir des réactions d'oxydation dans certaines conditions, conduisant à la formation de produits de dégradation .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la médecine et de la pharmacologie. Il est utilisé pour gérer l'hypertension aiguë dans divers contextes cliniques, y compris la chirurgie cardiaque, l'accident vasculaire cérébral et autres urgences hypertensives . La capacité du this compound à contrôler rapidement la pression artérielle en fait un outil précieux dans les soins périopératoires et les situations de soins intensifs . La recherche a également exploré ses avantages potentiels dans les soins neurocritiques et ses effets sur l'hypertrophie vasculaire et le dysfonctionnement .

Mécanisme d'action

Le this compound exerce ses effets en inhibant l'afflux de calcium extracellulaire à travers les membranes des cellules musculaires lisses myocardiques et vasculaires . Cette inhibition est obtenue en déformant le canal calcique, en interférant avec les mécanismes de contrôle ionique ou en affectant la libération de calcium du réticulum sarcoplasmique . L'inhibition résultante des processus contractiles conduit à la dilatation des artères coronaires et systémiques, améliorant l'apport d'oxygène au tissu myocardique .

Comparaison Avec Des Composés Similaires

Le clévidipine est souvent comparé à d'autres bloqueurs des canaux calciques tels que la nicardipine, la nifédipine et l'amlodipine. Contrairement à ces composés, le this compound est administré par voie intraveineuse et a une demi-vie ultra-courte due à l'hydrolyse rapide par les estérases . Ce profil pharmacocinétique unique permet un contrôle précis de la pression artérielle dans les situations aiguës . La nicardipine et la nifédipine, bien que également efficaces dans le traitement de l'hypertension, ont des durées d'action plus longues et des voies d'administration différentes . L'apparition rapide et la courte durée d'action du this compound le rendent particulièrement adapté à la gestion aiguë de la pression artérielle .

Propriétés

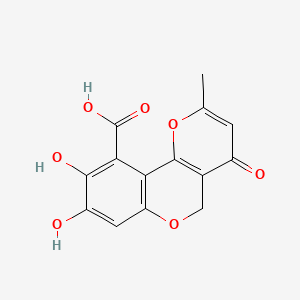

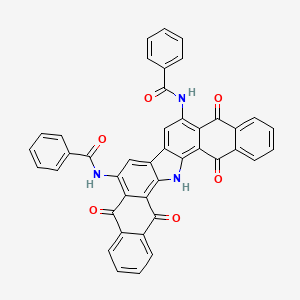

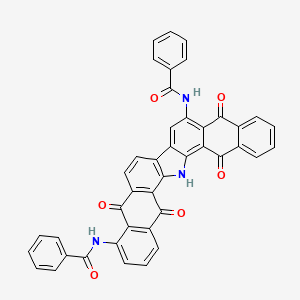

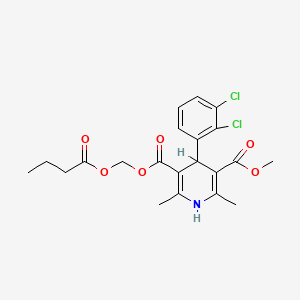

IUPAC Name |

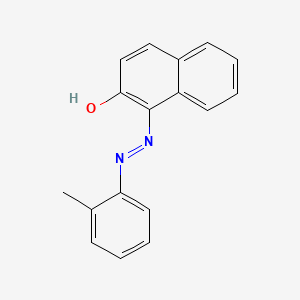

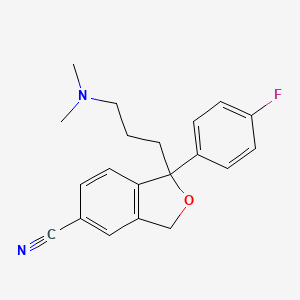

5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBZROQVTHLCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057661 | |

| Record name | Clevidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, clevidipine inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue. | |

| Record name | Clevidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

167221-71-8 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-methyl 5-[(1-oxobutoxy)methyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167221-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clevidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04920 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clevidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLEVIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19O2GP3B7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.